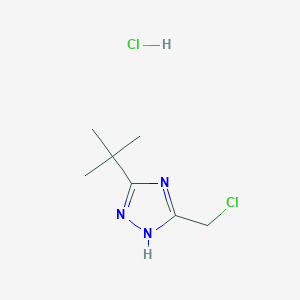
5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
説明
5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS Number: 1803592-05-3) is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in agriculture, and its role in medicinal chemistry.
- Molecular Formula : C₇H₁₂ClN₃
- Molecular Weight : 173.64 g/mol
- Structure : The compound features a triazole ring with a tert-butyl group and a chloromethyl substituent, which may influence its biological interactions.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
Studies using the agar disc-diffusion method have shown that triazole compounds can inhibit bacterial growth effectively. For instance, a recent study reported that certain triazole derivatives demonstrated MIC values comparable to standard antibiotics such as ceftriaxone and ampicillin against resistant strains like MRSA .
The mechanism through which triazoles exert their antibacterial effects often involves interference with bacterial DNA synthesis or function. Molecular docking studies suggest that these compounds may act as inhibitors of DNA gyrase, an essential enzyme for bacterial replication . This interaction results in reduced bacterial proliferation and enhanced antibacterial efficacy.
Agricultural Applications
Beyond their medicinal uses, triazoles are also explored for their potential as plant growth regulators and fungicides. Research indicates that derivatives of 1,2,4-triazoles can promote plant growth and exhibit antifungal properties against various phytopathogens . This dual functionality makes them valuable in agricultural settings.
Table 2: Biological Activities of Triazole Derivatives
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibitory effects on plant pathogens |
| Plant Growth Regulation | Enhancement of growth parameters in crops |
Case Studies
-
Antibacterial Efficacy :
A study conducted on various triazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against both planktonic and biofilm-forming cells of Haemophilus influenzae. The introduction of bromine at specific positions significantly increased the activity against resistant strains . -
Agricultural Impact :
Another research effort highlighted the use of triazole derivatives as effective fungicides in controlling Fusarium species in crops. These compounds not only inhibited fungal growth but also promoted root development in treated plants .
特性
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-7(2,3)6-9-5(4-8)10-11-6;/h4H2,1-3H3,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLIHFCCLMOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-05-3 | |
| Record name | 1H-1,2,4-Triazole, 5-(chloromethyl)-3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















